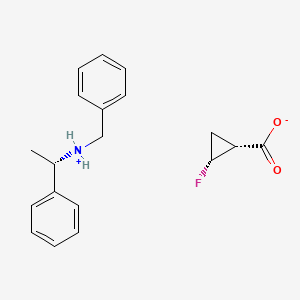
3-Chloro-4-(trifluoromethyl)benzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(trifluoromethyl)benzophenone, also known as 3-Chloro-4-(Tf-methyl)benzophenone, is an organic compound that is widely used in the synthesis of organic compounds. It is a colorless solid with a melting point of 58-60 °C. It is used in organic synthesis as a reagent, a catalyst and a UV absorber. It is also used in the synthesis of pharmaceuticals, agrochemicals, and fragrances.
Applications De Recherche Scientifique
3-Chloro-4-(trifluoromethyl)benzophenone(trifluoromethyl)benzophenone is widely used in the synthesis of organic compounds and has been used in a variety of scientific research applications. It has been used in the synthesis of new compounds with potential applications in medicinal chemistry, agrochemicals, and fragrances. It has also been used in the synthesis of novel optical materials with potential applications in photonics.
Mécanisme D'action
3-Chloro-4-(trifluoromethyl)benzophenone(trifluoromethyl)benzophenone is an organic compound that acts as a reagent and catalyst in the synthesis of organic compounds. It acts as a Lewis acid, forming a coordinative bond with a nucleophile. This bond formation is what drives the reaction forward.
Biochemical and Physiological Effects
This compound(trifluoromethyl)benzophenone is an organic compound that does not have any known biochemical or physiological effects. It is not known to be toxic or carcinogenic and is not known to have any adverse effects on humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
3-Chloro-4-(trifluoromethyl)benzophenone(trifluoromethyl)benzophenone has several advantages and limitations when used in laboratory experiments. It is an inexpensive reagent that is readily available and can be used in a variety of reactions. It is also relatively stable and can be stored for long periods of time. However, it is a relatively weak acid and can be easily deactivated by other compounds. It is also relatively insoluble in water and can be difficult to work with in aqueous solutions.
Orientations Futures
In the future, 3-Chloro-4-(trifluoromethyl)benzophenone(trifluoromethyl)benzophenone could be used in the synthesis of novel compounds with potential applications in medicinal chemistry, agrochemicals, and fragrances. It could also be used in the synthesis of novel optical materials with potential applications in photonics. It could also be used in the synthesis of new materials with potential applications in nanotechnology. Finally, it could be used in the synthesis of new catalysts with potential applications in organic synthesis.
Méthodes De Synthèse
3-Chloro-4-(trifluoromethyl)benzophenone(trifluoromethyl)benzophenone is typically synthesized by the reaction of 4-trifluoromethylbenzophenone with a chlorinating agent such as thionyl chloride or phosphorus oxychloride. The reaction is typically carried out in a solvent such as dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Propriétés
IUPAC Name |
[3-chloro-4-(trifluoromethyl)phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O/c15-12-8-10(6-7-11(12)14(16,17)18)13(19)9-4-2-1-3-5-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBIOBMXYJHDKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Bis(trifluoromethyl)-8-amino-thiazolo[3,2-a]benzimidazole, 95%](/img/structure/B6311252.png)





![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonyl chloride](/img/structure/B6311301.png)




